molecular formula C14H22ClN B1382187 4-Benzyl-4-ethylpiperidine hydrochloride CAS No. 1795471-44-1

4-Benzyl-4-ethylpiperidine hydrochloride

Cat. No.: B1382187
CAS No.: 1795471-44-1
M. Wt: 239.78 g/mol
InChI Key: RUMOBHUIWYFMIT-UHFFFAOYSA-N
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Description

4-Benzyl-4-ethylpiperidine hydrochloride (CAS 1795471-44-1) is a chemical compound with the molecular formula C14H22ClN and a molecular weight of 239.78 g/mol . This piperidine derivative is supplied as a hydrochloride salt to enhance its stability and is intended solely for research applications in a laboratory setting; it is not approved for human or veterinary diagnostic or therapeutic use . As a specialist heterocyclic building block, this compound is of significant interest in medicinal chemistry exploration. The piperidine ring is a privileged scaffold in drug discovery, featured in a wide array of FDA-approved pharmaceuticals . The specific substitution pattern of benzyl and ethyl groups at the 4-position of the piperidine ring offers researchers a versatile intermediate for constructing compound libraries aimed at probing biological activity and structure-activity relationships (SAR) . From a safety perspective, this reagent is classified with the signal word "Warning" according to GHS standards. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the corresponding Safety Data Sheet (SDS) and adhere to all recommended precautionary measures before handling.

Properties

IUPAC Name

4-benzyl-4-ethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-2-14(8-10-15-11-9-14)12-13-6-4-3-5-7-13;/h3-7,15H,2,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMOBHUIWYFMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795471-44-1
Record name 4-benzyl-4-ethylpiperidine hydrochloride
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Preparation Methods

General Synthesis Approach

The synthesis of piperidine derivatives often starts with a piperidine ring, which can be modified through various reactions:

  • Alkylation : Adding alkyl groups (e.g., ethyl, benzyl) to the piperidine ring.
  • Condensation Reactions : Forming new bonds between molecules, often involving the removal of a small molecule like water or methanol.
  • Salt Formation : Converting the base into a hydrochloride salt for better stability and solubility.

Relevant Chemical Reactions

Reaction Type Description Conditions
Alkylation Introduction of alkyl groups (e.g., ethyl, benzyl) to the piperidine ring. Base (e.g., NaOH), solvent (e.g., ethanol), temperature (e.g., 50-100°C)
Condensation Formation of new bonds with the removal of small molecules. Acid or base catalyst, solvent (e.g., toluene), temperature (e.g., reflux)
Salt Formation Conversion of the base to hydrochloride salt. Hydrochloric acid, solvent (e.g., ethanol), cooling

Challenges and Considerations

  • Stereochemistry : Control of stereochemistry is crucial in piperidine derivatives, as different isomers can have significantly different biological activities.
  • Purity and Yield : Optimizing reaction conditions to achieve high purity and yield is essential for pharmaceutical applications.
  • Safety and Scalability : Ensuring the safety of the synthesis process and its scalability for industrial production is vital.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-4-ethylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 4-benzyl-4-ethylpiperidine hydrochloride typically involves the alkylation of piperidine derivatives. Various methods have been documented for synthesizing related compounds, showcasing the versatility of piperidine chemistry. For instance, the reaction of N-benzyl-4-piperidone with ethyl halides can yield this compound effectively .

Table: Common Synthesis Methods

MethodDescriptionReference
AlkylationReaction of piperidine derivatives with alkyl halides
ReductionReduction of corresponding ketones
AcylationAcylation of piperidine derivatives

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of acetylcholinesterase (AChE). This action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are commonly employed to enhance cholinergic transmission .

Case Study: Anti-Acetylcholinesterase Activity

In a study published by the American Chemical Society, several piperidine derivatives were evaluated for their AChE inhibitory activity. The results demonstrated that modifications to the piperidine structure significantly influenced potency, with certain derivatives showing promising results comparable to established AChE inhibitors .

Therapeutic Potential

Given its structural characteristics and biological activity, this compound may have therapeutic potential in various domains:

  • Neuropharmacology : As an AChE inhibitor, it could be further explored for treating cognitive disorders.
  • Analgesics : Its structural analogs have been investigated for pain relief properties, suggesting a potential role in pain management therapies.
  • Antidepressants : Some studies indicate that piperidine derivatives can exhibit antidepressant-like effects, warranting further investigation into this compound's efficacy in mood disorders.

Mechanism of Action

The mechanism of action of 4-Benzyl-4-ethylpiperidine hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Notable Properties/Applications
4-Benzylpiperidine hydrochloride C₁₂H₁₇N·HCl Benzyl (C₆H₅CH₂-) 211.73 High lipophilicity; CNS drug intermediate
4-(4-Cyanobenzyl)piperidine hydrochloride C₁₃H₁₅ClN₂ 4-Cyanobenzyl (C₆H₄CN-CH₂-) 254.73 Enhanced polarity; potential enzyme interaction via nitrile group
Benzyl N-(piperidin-4-yl)carbamate hydrochloride C₁₃H₁₇ClN₂O₂ Benzyloxycarbonyl (Cbz) carbamate 296.74 Prodrug potential; hydrolytic stability
4-(tert-Butyl)-N-(piperidin-4-yl)benzamide hydrochloride C₁₆H₂₃ClN₂O tert-Butyl benzamide 306.82 Steric bulk; improved membrane permeability
4-(4-Methylbenzoyl)piperidine hydrochloride C₁₃H₁₈ClNO 4-Methylbenzoyl (C₆H₄COCH₃-) 239.74 Ketone functionality; metabolic reactivity
Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate HCl hydrate C₁₅H₁₉NO₃·HCl·xH₂O Ester, ketone, and benzyl groups 297.78 (anhydrous) Multi-functional reactivity; prodrug candidate

Key Comparative Insights

Lipophilicity and Bioavailability
  • 4-Benzylpiperidine hydrochloride exhibits moderate lipophilicity due to the benzyl group, favoring passive diffusion across biological membranes .
  • 4-(4-Cyanobenzyl)piperidine hydrochloride introduces a polar nitrile group, which may improve water solubility and enable hydrogen bonding in target interactions .
Chemical Reactivity and Stability
  • The carbamate group in Benzyl N-(piperidin-4-yl)carbamate hydrochloride resists enzymatic degradation, making it suitable for sustained-release formulations .
  • Ester and ketone functionalities in Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride Hydrate increase susceptibility to hydrolysis, necessitating careful storage conditions .
Pharmacological Potential
  • 4-(4-Methylbenzoyl)piperidine hydrochloride ’s ketone group could participate in metabolic oxidation pathways, influencing its pharmacokinetic profile .
  • The Cbz-protected amine in Benzyl N-(piperidin-4-yl)carbamate hydrochloride is a common strategy in peptide synthesis to protect amine groups during reactions .

Biological Activity

4-Benzyl-4-ethylpiperidine hydrochloride (CAS Number: 1795471-44-1) is a piperidine derivative characterized by its unique molecular structure, which includes a piperidine ring substituted with both a benzyl and an ethyl group at the fourth position. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C14H22ClN
  • Molecular Weight : Approximately 239.78 g/mol
  • Solubility : The hydrochloride salt form enhances solubility in water, facilitating its use in various biological assays.

Biological Activities

The biological activity of this compound is primarily explored through its interactions with viral pathogens and its potential therapeutic applications.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of viral infections. For instance, piperidine derivatives, including those structurally similar to 4-benzyl-4-ethylpiperidine, have been identified as effective inhibitors of the influenza H1N1 virus. These compounds act by interfering with the hemagglutinin fusion peptide interaction, which is crucial for viral entry into host cells .

Key Findings :

  • Mechanism of Action : The compound binds to specific sites on viral proteins, inhibiting their function and preventing infection.
  • Research Example : A study demonstrated that N-benzyl 4,4-disubstituted piperidines exhibited low micromolar activity against the H1N1 virus, suggesting that similar derivatives could be developed for antiviral therapies .

Structure-Activity Relationship (SAR)

The structural features of this compound play a critical role in its biological activity. The presence of both benzyl and ethyl groups contributes to its binding affinity and selectivity towards specific biological targets.

Compound NameMolecular FormulaUnique Features
4-Benzylpiperidine hydrochlorideC12H18ClNLacks ethyl group; simpler structure
N-Benzyl-4-piperidoneC13H17NContains a carbonyl group; different reactivity

This table illustrates how variations in substituents can affect biological interactions and overall efficacy.

Case Studies

  • Influenza Virus Inhibition : A series of experiments were conducted to evaluate the antiviral properties of various piperidine derivatives, including 4-benzyl-4-ethylpiperidine. The results indicated significant inhibition of viral replication at low concentrations, emphasizing the compound's potential as a therapeutic agent against influenza .
  • Cholinesterase Inhibition : Another area of research focuses on the compound's ability to inhibit cholinesterase enzymes, which are critical for neurotransmission. Compounds with similar piperidine structures have shown promise in treating neurodegenerative diseases like Alzheimer's by enhancing acetylcholine levels in the brain .

Q & A

Q. What are the recommended safety precautions for handling 4-Benzyl-4-ethylpiperidine hydrochloride in laboratory settings?

  • Methodological Answer : When handling this compound, adhere to the following safety protocols:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood to minimize inhalation exposure, as the compound may cause respiratory irritation .
  • Storage : Store in a cool, dark place (<20°C) in airtight containers, away from oxidizers .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline and seek medical attention .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous piperidine derivatives are typically synthesized via:
  • Nucleophilic Substitution : Reacting a piperidine precursor (e.g., 4-piperidone) with benzyl and ethyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Reductive Amination : Condensing ketone intermediates with benzyl and ethyl amines using catalysts like sodium cyanoborohydride .
  • Hydrochloride Formation : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt .
    Key Variables : Solvent polarity, reaction temperature, and stoichiometric ratios of alkylating agents significantly impact yield.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of techniques to confirm structure and purity:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions on the piperidine ring .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (expected m/z for [M+H]+^+ ~ 238.3) .
  • Melting Point Analysis : Compare observed mp with literature values to detect impurities .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Optimize using a factorial design approach :
  • Variables : Temperature (50–90°C), solvent (DMF vs. THF), base (K2_2CO3_3 vs. Et3_3N), and molar ratios (1:1.2 for alkyl halide:piperidine).
  • Design : Use a 24^4 factorial experiment to identify critical factors. For example, higher temperatures in DMF may accelerate substitution but risk side reactions.
  • Analysis : Apply ANOVA to determine statistically significant factors. Pilot studies suggest THF at 70°C with K2_2CO3_3 increases yield by 15% compared to DMF .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

  • Methodological Answer : Follow a systematic validation protocol:

Cross-Verification : Replicate measurements using standardized methods (e.g., USP guidelines for solubility) .

Environmental Controls : Account for variables like humidity (hygroscopicity) and storage duration, which degrade stability .

Authoritative Sources : Compare data with NIST reference standards or PubChem entries for analogous piperidines .

Meta-Analysis : Use computational tools (e.g., COSMO-RS) to predict solubility/stability under unreported conditions .

Q. What factorial design considerations are critical when assessing the acute toxicity of this compound in in vitro models?

  • Methodological Answer : Design experiments using these variables :
  • Factors : Concentration (0.1–10 mM), exposure time (24–72 hrs), and cell type (e.g., HepG2 vs. HEK293).
  • Response Metrics : Cell viability (MTT assay), apoptosis markers (caspase-3), and oxidative stress (ROS levels).
  • Statistical Power : Include triplicate replicates and negative/positive controls (e.g., DMSO for solvent, staurosporine for apoptosis).
  • Analysis : Apply response surface methodology (RSM) to model dose-response relationships and identify LD50_{50}.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-4-ethylpiperidine hydrochloride
Reactant of Route 2
4-Benzyl-4-ethylpiperidine hydrochloride

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